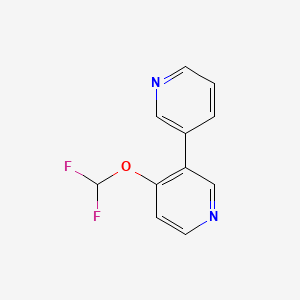
2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone is an organic compound that belongs to the class of cyclopropenones Cyclopropenones are known for their unique three-membered ring structure containing a carbonyl group This particular compound is characterized by the presence of two 4-hydroxyphenyl groups attached to the cyclopropenone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with a suitable cyclopropenone precursor under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by cyclization to form the cyclopropenone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins and DNA, potentially disrupting their normal function. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2,3-Diphenylcycloprop-2-enone: Lacks the hydroxy groups, making it less reactive in certain types of reactions.
2,3-Bis(4-methoxyphenyl)cycloprop-2-enone: Contains methoxy groups instead of hydroxy groups, which can affect its reactivity and solubility.
Uniqueness
2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone is unique due to the presence of hydroxy groups, which enhance its reactivity and potential for forming hydrogen bonds. This can influence its behavior in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H10O3 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
2,3-bis(4-hydroxyphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C15H10O3/c16-11-5-1-9(2-6-11)13-14(15(13)18)10-3-7-12(17)8-4-10/h1-8,16-17H |
InChI 键 |
ZFKBQDFWAVPLSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C2=O)C3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


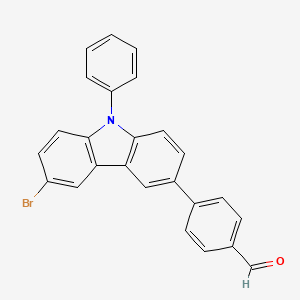
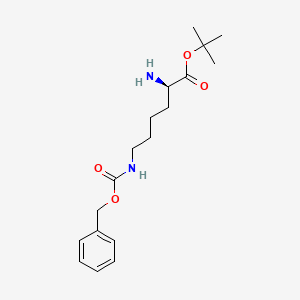
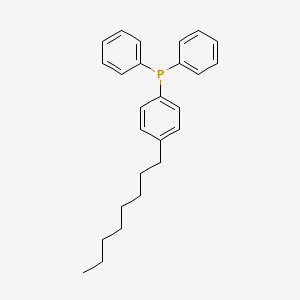
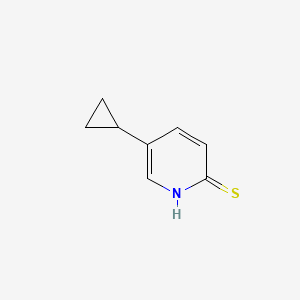
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
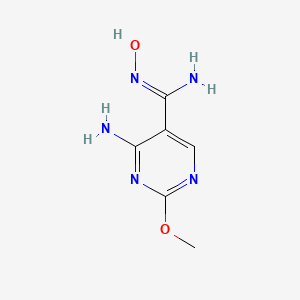


![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)



![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
